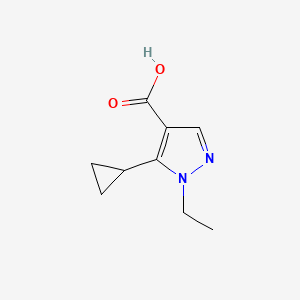

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGKFWTUFPIGAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The pyrazole carboxylic acid scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2] Understanding the specific properties of substituted analogues like the title compound is critical for predicting its behavior in biological systems and for guiding rational drug design. This document synthesizes computational data with established experimental methodologies to offer predictive insights and practical guidance for its characterization. We will explore its structural attributes, predicted physicochemical parameters (pKa, logP, solubility), spectroscopic profile, and a plausible synthetic pathway. Crucially, this guide provides detailed, field-proven experimental protocols for the empirical determination of its most important properties, ensuring a framework for self-validating research.

Introduction to the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and its ability to act as a versatile bioisostere for other aromatic systems, often improving physicochemical properties like solubility and lipophilicity.[3] The incorporation of a carboxylic acid functional group provides a critical handle for forming ionic interactions with biological targets, enhancing solubility, and modulating pharmacokinetic profiles. Derivatives of pyrazole carboxylic acid have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][4]

The subject of this guide, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, combines this valuable scaffold with specific substituents—an ethyl group at the N1 position and a cyclopropyl group at the C5 position—that are expected to fine-tune its steric and electronic properties, thereby influencing its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Chemical structure of the title compound.

Predicted Physicochemical Properties and Their Implications

While extensive experimental data for this specific molecule is not publicly available, we can leverage robust computational models to predict its core physicochemical properties. These in silico predictions, primarily from PubChem, provide a foundational dataset for researchers.[5]

| Property | Predicted Value | Source | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₂N₂O₂ | BLDpharm, PubChem | Defines the elemental composition and exact mass.[5][6] |

| Molecular Weight | 180.20 g/mol | BLDpharm, PubChem | Influences diffusion rates and permeability; typically <500 Da for oral drugs.[5][6] |

| CAS Number | 1250680-31-9 | BLDpharm, PubChem | Unique identifier for chemical substance registration.[5][6] |

| XLogP3 | 0.6 | PubChem | Log of the octanol/water partition coefficient; indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5] |

| pKa (acidic) | ~3.5 - 4.5 (Estimated) | N/A | The carboxylic acid proton's acidity. Affects ionization state at physiological pH, influencing solubility, receptor binding, and cell penetration. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem | Sum of surfaces of polar atoms; a predictor of drug transport properties. A value < 140 Ų is associated with good cell permeability.[5] |

| Hydrogen Bond Donors | 1 | PubChem | The carboxylic acid -OH group can donate a hydrogen bond, crucial for target interaction and solubility.[5] |

| Hydrogen Bond Acceptors | 3 | PubChem | The two pyrazole nitrogens and the carbonyl oxygen can accept hydrogen bonds, contributing to solubility and target binding.[5] |

| Rotatable Bond Count | 3 | PubChem | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally favorable for binding affinity and oral bioavailability.[5] |

Causality and Interpretation

-

Lipophilicity (XLogP3 = 0.6): The predicted XLogP3 of 0.6 suggests that the molecule is relatively hydrophilic.[5] The cyclopropyl and ethyl groups add lipophilicity, but this is balanced by the polar pyrazole ring and the ionizable carboxylic acid. This value is within the desirable range for oral drug candidates, suggesting it may not suffer from poor absorption due to excessive lipophilicity or poor solubility due to excessive polarity.

-

Ionization (pKa): The carboxylic acid is the primary ionizable group. Its pKa is critical as it dictates the charge of the molecule at physiological pH (~7.4). Being a weak acid, it will be predominantly deprotonated and negatively charged in the bloodstream and cytoplasm, which typically enhances aqueous solubility. However, the neutral, protonated form is often required for passive diffusion across cell membranes.

-

Polar Surface Area (TPSA = 55.1 Ų): This value is well below the common threshold of 140 Ų used to predict blood-brain barrier penetration and general cell permeability. This suggests the molecule has a favorable polarity profile for crossing biological membranes.[5]

Experimental Determination of Key Properties

To move beyond prediction, empirical validation is essential. The following sections describe standard, self-validating protocols for determining pKa and LogP, two of the most influential physicochemical parameters.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the acid dissociation constant.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, 10.0). Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Titration: Use a calibrated micro-burette to add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: LogP Determination by Shake-Flask Method

This is the gold-standard method for measuring the partition coefficient, representing the ratio of a compound's concentration in an immiscible biphasic system.

Methodology:

-

System Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (buffer).

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.

-

Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the flask to ensure complete separation of the two layers.

-

Quantification: Carefully remove an aliquot from each phase (aqueous and organic). Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Proposed Synthesis Pathway

A plausible and efficient synthesis can be designed based on established pyrazole chemistry. A common route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Caption: Proposed two-step synthesis of the title compound.

Expertise & Causality:

-

Cyclocondensation: The reaction between ethylhydrazine and a suitably substituted β-ketoester is a classic and highly reliable method for constructing the pyrazole ring.[7] The regioselectivity (determining the position of the N-ethyl group) is controlled by the differential reactivity of the two carbonyl groups in the ketoester.

-

Saponification: The resulting pyrazole is an ethyl ester. A standard ester hydrolysis (saponification) using a base like sodium hydroxide followed by an acidic workup is a robust and high-yielding method to furnish the final carboxylic acid.

Conclusion

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a compound with a promising physicochemical profile for applications in drug discovery and chemical biology. Its computationally predicted properties—balanced lipophilicity, favorable polar surface area, and capacity for hydrogen bonding—suggest potential for good membrane permeability and aqueous solubility, key attributes for biologically active molecules. This guide provides not only a summary of these predicted values but also the authoritative, step-by-step experimental frameworks required to empirically validate them. The outlined synthetic pathway offers a practical approach for its preparation. By combining predictive data with proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to characterize and utilize this compound in their scientific endeavors.

References

- BLDpharm. 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

- PubChem. 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

- PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

- Chem-Impex. 1-Isopropyl-1H-pyrazole-4-carboxylic acid.

- Chem-Impex. Ethyl 1-(4-fluorophenyl)

- PubMed.

- SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- ACS Publications. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.

- ResearchGate.

- MDPI.

- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | C9H12N2O2 | CID 61265678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1250680-31-9|5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. sid.ir [sid.ir]

A Technical Guide to the Spectral Analysis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Introduction

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. The pyrazole moiety is a key heterocyclic scaffold in many biologically active compounds.[1] The unique combination of a cyclopropyl group at the 5-position, an ethyl group at the 1-position, and a carboxylic acid at the 4-position suggests its potential as a building block in medicinal chemistry and materials science. Accurate structural elucidation through spectral analysis is paramount for any research and development involving this compound. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule.

The molecular structure of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, with the IUPAC name 5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid, is presented below.[2]

Caption: Molecular structure of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide distinct signals for each proton environment in the molecule. The solvent of choice for a carboxylic acid would typically be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), though the acidic proton may exchange with residual water or be very broad in CDCl₃.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |

| COOH | 12.0 - 13.0 | Broad Singlet | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[4][5] |

| H-3 (pyrazole ring) | 7.5 - 8.0 | Singlet | N/A | This proton is attached to an sp² carbon in an electron-deficient aromatic ring. |

| -CH₂- (ethyl group) | 4.0 - 4.3 | Quartet | ~7.2 | These protons are adjacent to a nitrogen atom and are split by the neighboring methyl group. |

| -CH- (cyclopropyl) | 1.8 - 2.2 | Multiplet | Complex | This methine proton is coupled to the four adjacent methylene protons of the cyclopropyl ring. |

| -CH₃ (ethyl group) | 1.3 - 1.5 | Triplet | ~7.2 | These protons are split by the adjacent methylene group. |

| -CH₂- (cyclopropyl) | 0.8 - 1.2 | Multiplet | Complex | The four methylene protons of the cyclopropyl ring are diastereotopic and will show complex splitting patterns due to both geminal and vicinal coupling. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (carboxyl) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[4] |

| C-5 (pyrazole ring) | 145 - 155 | This carbon is attached to a nitrogen and the cyclopropyl group. |

| C-3 (pyrazole ring) | 135 - 145 | This carbon is adjacent to two nitrogen atoms. |

| C-4 (pyrazole ring) | 110 - 120 | This carbon is attached to the carboxylic acid group. |

| -CH₂- (ethyl group) | 45 - 55 | This carbon is directly attached to a nitrogen atom. |

| -CH₃ (ethyl group) | 14 - 18 | A typical chemical shift for a terminal methyl group. |

| -CH- (cyclopropyl) | 5 - 15 | The methine carbon of the cyclopropyl ring. |

| -CH₂- (cyclopropyl) | 5 - 15 | The methylene carbons of the cyclopropyl ring. |

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) would be a suitable method for the analysis of this polar molecule. Both positive and negative ion modes should provide valuable information. The molecular weight of C₉H₁₂N₂O₂ is 180.20 g/mol .[2]

Positive Ion Mode (ESI+)

-

[M+H]⁺: m/z 181.09

-

[M+Na]⁺: m/z 203.07

-

[M+K]⁺: m/z 219.05

Negative Ion Mode (ESI-)

-

[M-H]⁻: m/z 179.08

Predicted Fragmentation Pattern: In tandem MS (MS/MS) experiments, fragmentation would likely involve the loss of small neutral molecules.

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of C₂H₄ (28 Da): From the ethyl group.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity and Description | Rationale |

| O-H (carboxylic acid) | 2500 - 3300 | Strong, very broad | This broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6] |

| C-H (sp³ alkyl) | 2850 - 3000 | Medium to strong, sharp | These absorptions are from the C-H stretching of the ethyl and cyclopropyl groups. |

| C=O (carboxylic acid) | 1680 - 1720 | Strong, sharp | This is the characteristic carbonyl stretch for a carboxylic acid.[4] |

| C=N, C=C (pyrazole ring) | 1450 - 1600 | Medium | Stretching vibrations of the pyrazole ring. |

| C-O (carboxylic acid) | 1210 - 1320 | Strong | C-O stretching vibration. |

| O-H bend (carboxylic acid) | 920 - 950 | Medium, broad | Out-of-plane bending of the O-H group. |

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectral data discussed above.

1. NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations.

-

2. Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the parent ion of interest and inducing fragmentation.

-

3. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Caption: A generalized workflow for the synthesis and spectral characterization of a novel chemical entity.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. By leveraging established principles of NMR, MS, and IR spectroscopy and drawing comparisons with structurally similar compounds, we have outlined the expected spectral features. This information will be invaluable for researchers in confirming the identity and purity of this compound, as well as for the characterization of related pyrazole derivatives. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data.

References

-

PubChem. 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).

- Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.

- Abdel-Wahab, B. F., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2623.

-

Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. [Link]

-

ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

Sources

- 1. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Solubility and Stability of 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid

[1]

Executive Summary

This technical guide details the physicochemical characterization of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid , a critical intermediate scaffold in the synthesis of bioactive kinase inhibitors and agrochemicals.[1] Its structural motif—combining a lipophilic cyclopropyl group with a polarizable carboxylic acid—presents unique solubility challenges that must be managed during formulation and process development.

This document provides a theoretical property profile, validated experimental protocols for solubility and stability assessment, and a framework for forced degradation studies compliant with ICH Q1A(R2) guidelines.[1]

Physicochemical Profile & Structural Logic

Understanding the molecule's behavior begins with its structural-property relationships (SPR).[1] The compound possesses an ionizable carboxylic acid tail and a pyrazole core, making its solubility highly pH-dependent.[1]

Identity and Computed Properties

| Property | Value / Description | Source/Logic |

| IUPAC Name | 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | PubChem [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem [1] |

| Molecular Weight | 180.20 g/mol | PubChem [1] |

| LogP (Predicted) | 0.6 | XLogP3 [1] |

| pKa (Predicted) | ~4.1 | Analogous Pyrazole-4-COOH [2] |

| H-Bond Donors | 1 (Carboxylic Acid -OH) | Structural Analysis |

| H-Bond Acceptors | 3 (N, C=O, -OH) | Structural Analysis |

| Rotatable Bonds | 3 | Ethyl, Cyclopropyl-C5, COOH |

Solubility Logic (The pKa Effect)

The predicted pKa of ~4.1 indicates this compound exists primarily in two states depending on the solvent pH:

-

pH < 2.0 (Unionized): The molecule is neutral.[1] Solubility is driven by the lipophilic ethyl and cyclopropyl groups. Expect low aqueous solubility (< 0.5 mg/mL) but high solubility in organic solvents (DCM, MeOH).[1]

-

pH > 6.0 (Ionized): The carboxylic acid deprotonates to the carboxylate anion (COO⁻).[1] Aqueous solubility increases significantly (> 10 mg/mL) due to ionic dipole interactions with water.[1]

Solubility Assessment Protocols

To validate the theoretical profile, the following Equilibrium Solubility Protocol is recommended. This workflow ensures data integrity for regulatory filing.[1]

Experimental Workflow: pH-Solubility Profiling

This protocol utilizes the "Shake-Flask" method, the gold standard for thermodynamic solubility.

Reagents:

-

Buffers: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

-

Solvent: HPLC-grade Methanol or Acetonitrile.[1]

Step-by-Step Methodology:

-

Preparation : Weigh 50 mg of the compound into three separate 4 mL glass vials.

-

Solvent Addition : Add 1.0 mL of the respective buffer (pH 1.2, 4.5, 6.8) to each vial.

-

Equilibration : Cap tightly and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Saturation Check : Visually inspect.[1] If fully dissolved, add more solid until a precipitate remains (saturation).[1]

-

Sampling : Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration : Filter the supernatant through a 0.22 µm PVDF syringe filter (discard first 200 µL to prevent filter adsorption).

-

Quantification : Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

Visualization: Solubility Determination Logic[1]

Figure 1: Decision logic for thermodynamic solubility determination ensuring saturation is achieved.

Stability & Forced Degradation[3][4][5][6][7]

Stability data is critical for assigning shelf-life and storage conditions.[1] The pyrazole ring is robust, but the carboxylic acid and N-ethyl group are potential sites for reactivity under stress.

Stability Profile Predictions

-

Hydrolysis : Highly stable.[1] The pyrazole-carboxylic acid bond is resistant to hydrolysis compared to esters or amides.

-

Oxidation : Moderate risk.[1] The cyclopropyl ring can be susceptible to radical oxidation under extreme forcing conditions.

-

Photolysis : Low risk, though pyrazoles can undergo ring rearrangement under high-intensity UV (254 nm).[1]

Protocol: Forced Degradation (Stress Testing)[1]

Perform these studies to identify degradation products (impurities).[1][2]

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | 5–20% |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | 5–20% |

| Oxidation | 3% H₂O₂, RT | 6 Hours | 5–20% |

| Thermal | 80°C (Solid State) | 7 Days | < 5% |

| Photolytic | 1.2M Lux hours | ~5 Days | < 5% |

Analytical Method (HPLC):

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[1]

-

Mobile Phase A : 0.1% Formic Acid in Water.[1]

-

Mobile Phase B : Acetonitrile.[1]

-

Gradient : 5% B to 95% B over 15 minutes.

-

Detection : UV at 254 nm (aromatic ring) and 220 nm (carboxylic acid).[1]

Visualization: Degradation Pathways

Figure 2: Potential degradation pathways under stress conditions.[1] Note that decarboxylation is rare under standard storage conditions.[1]

Handling and Storage Recommendations

Based on the physicochemical analysis, the following storage protocols are recommended to maintain >99.5% purity.

-

Container : Amber glass vials with Teflon-lined caps (protects from light and moisture).[1]

-

Environment : Store at 2–8°C (Refrigerated) for long-term storage. Room temperature (20–25°C) is acceptable for short-term (< 30 days) use.[1]

-

Hygroscopicity : As a carboxylic acid, the compound may form hydrates.[1] Store with desiccant.

-

Safety : Wear standard PPE (gloves, goggles).[1] In case of contact, wash with aqueous sodium bicarbonate (neutralizes the acid).[1]

References

-

National Center for Biotechnology Information.[1] (2025).[1][3][4] PubChem Compound Summary for CID 61265678, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved January 29, 2026, from [Link][1]

-

ICH Expert Working Group.[1] (2003).[1][5] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Retrieved January 29, 2026, from [Link]

-

Bhardwaj, S., et al. (2016).[1] Forced Degradation Studies: A Review. MedCrave Online. Retrieved January 29, 2026, from [Link][1]

Sources

- 1. Propanoic acid, 3-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro- | C8HF13O4 | CID 112235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

The Pyrazole Pharmacophore: A Technical Guide to Design, Synthesis, and Biological Validation

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and ability to engage in diverse hydrogen bonding networks.[1] From the blockbuster anti-inflammatory Celecoxib to the anticancer agent Crizotinib , pyrazoles are central to targeted therapy. This guide provides a rigorous technical framework for the rational design, synthesis, and biological validation of novel pyrazole derivatives, focusing on their dual role as kinase inhibitors (e.g., EGFR) and anti-inflammatory agents (COX-2).

Rational Design & Structure-Activity Relationship (SAR)

The biological efficacy of a pyrazole derivative is not random; it is a deterministic result of steric and electronic modifications at specific ring positions.

The Core Scaffold Analysis

The pyrazole ring offers four vectors for substitution (N1, C3, C4, C5). The interplay between these positions dictates the molecule's ability to fit into the ATP-binding pockets of kinases or the hydrophobic channels of enzymes.

Table 1: Strategic SAR Modifications for Pyrazole Derivatives

| Position | Chemical Modification | Biological Impact & Causality |

| N1 (Nitrogen) | Aryl / Heteroaryl groups | Solubility & Specificity: Bulky aryl groups here often improve lipophilicity (LogP) and facilitate hydrophobic interactions within the target pocket (e.g., COX-2 active site). |

| C3 (Carbon) | Electron-Withdrawing Groups (EWG) (e.g., -CF3, -Cl) | Electronic Modulation: EWGs pull electron density, increasing the acidity of the NH (if N1 is unsubstituted) or altering the dipole moment to enhance hydrogen bonding with residues like Met793 in EGFR. |

| C4 (Carbon) | Halogens / Nitriles | Metabolic Stability: Blocking this position prevents rapid oxidative metabolism (CYP450 oxidation), extending the drug's half-life ( |

| C5 (Carbon) | Bulky Aromatic Rings | Steric Locking: Substituents here can force the molecule into a specific conformation, locking it into the bioactive pose required for enzyme inhibition. |

Validated Synthetic Workflow

To ensure reproducibility, we utilize the Claisen-Schmidt Condensation followed by Cyclization . This route is preferred over the Vilsmeier-Haack reaction for generating diverse libraries because it allows modular variation of the starting aldehyde and ketone.

Mechanistic Insight

The reaction proceeds via an

Diagram: Synthesis of 3,5-Diaryl-1H-pyrazoles

Caption: Modular synthesis via the chalcone route. The intermediate isolation allows for purity verification before ring closure.

Detailed Protocol: Chalcone-Mediated Cyclization[4]

-

Chalcone Formation: Dissolve equimolar amounts (0.01 mol) of substituted acetophenone and benzaldehyde in ethanol (20 mL). Add 40% NaOH (5 mL) dropwise while stirring at 0-5°C. Stir for 12 hours at room temperature.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The appearance of a yellow solid indicates chalcone formation.

-

-

Cyclization: Dissolve the isolated chalcone (0.01 mol) in ethanol (20 mL). Add hydrazine hydrate (0.02 mol) and a catalytic amount of glacial acetic acid (to protonate the carbonyl oxygen, increasing electrophilicity). Reflux for 6–8 hours.

-

Purification: Pour the reaction mixture into crushed ice. The precipitate is filtered, dried, and recrystallized from ethanol.

-

Integrity Check:

H-NMR must show the disappearance of the alkene protons (

-

Biological Validation Protocols

Protocol A: In Vitro Anticancer Activity (MTT Assay)

The MTT assay measures metabolic activity as an indicator of cell viability. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Target Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

-

Seeding: Seed cells at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO -

Treatment: Treat cells with the pyrazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

M).-

Control: Use 0.1% DMSO as a vehicle control (Negative) and Doxorubicin as a standard (Positive).

-

-

Incubation: Incubate for 48 hours.

-

Development: Add 10

L of MTT reagent (5 mg/mL). Incubate for 4 hours. -

Solubilization: Discard supernatant and add 100

L DMSO to dissolve purple formazan crystals. -

Quantification: Measure absorbance (OD) at 570 nm.

Data Calculation:

Protocol B: COX-2 Enzyme Inhibition (Anti-Inflammatory)

To distinguish between anti-inflammatory efficacy and gastric toxicity (caused by COX-1 inhibition), selectivity is key.

-

Assay Setup: Use a colorimetric COX (ovine/human) inhibitor screening kit.

-

Reaction: Incubate the enzyme (COX-1 or COX-2) with the pyrazole derivative for 10 minutes.

-

Initiation: Add Arachidonic Acid (substrate) and the colorimetric substrate (TMPD).

-

Measurement: Monitor the absorbance at 590 nm. The rate of increase in absorbance is proportional to COX activity.

-

Success Metric: A Selectivity Index (SI) = IC

(COX-1) / IC

-

Mechanistic Insights: EGFR Signaling Inhibition[5][6]

Many novel pyrazoles function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP pocket, they prevent the autophosphorylation of tyrosine residues, thereby shutting down downstream proliferation pathways.

Diagram: Mechanism of Action (EGFR/PI3K/AKT)

Caption: Pyrazole derivatives block EGFR autophosphorylation, halting the PI3K/AKT cascade and inducing apoptosis.

References

-

Ansari, A., et al. (2017).[2] "Biological Activity of Pyrazole Derivatives: A Review." European Journal of Medicinal Chemistry.

-

Zhang, H., et al. (2024). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules.

-

BenchChem Protocols. (2025). "Synthesis of Pyrazoline Derivatives from Chalcones." BenchChem Application Notes.

-

Zubair, T., & Bandyopadhyay, D. (2023).[5] "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities." International Journal of Molecular Sciences.

-

Kotnala, M., et al. (2024).[6][7] "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives." Journal of Chemical Health Risks.

Sources

- 1. jchr.org [jchr.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijirt.org [ijirt.org]

- 5. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Mechanistic Landscape of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2][3] Its derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3][4] The 1H-pyrazole-4-carboxylic acid core, in particular, serves as a crucial pharmacophore in numerous biologically active molecules. This technical guide delves into the potential mechanisms of action of a specific, yet under-characterized derivative, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, by synthesizing data from structurally related compounds and providing a framework for its experimental validation.

The Compound in Focus: 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

The structure of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid combines the proven pyrazole-4-carboxylic acid scaffold with a unique set of substituents: a cyclopropyl group at the C5 position and an ethyl group at the N1 position. These seemingly subtle modifications can profoundly influence the compound's physicochemical properties, target binding affinity, and overall pharmacological profile. The cyclopropyl moiety, a non-polar and rigid group, can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability. The N1-ethyl group can similarly modulate lipophilicity and steric interactions within a binding site.

Plausible Mechanisms of Action: An Evidence-Based Extrapolation

While direct experimental evidence for the mechanism of action of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is not yet publicly available, an analysis of structurally analogous pyrazole derivatives allows us to propose several compelling hypotheses.

Inhibition of Inflammatory Pathways

A significant body of research points to the anti-inflammatory potential of pyrazole derivatives.[4][5] This activity is often mediated through the inhibition of key enzymes and receptors involved in the inflammatory cascade.

-

Leukotriene C4 Synthase Inhibition: A patent for cyclopropane carboxylic acid derivatives suggests their utility as inhibitors of leukotriene C4 synthase.[6] This enzyme is a critical component of the inflammatory pathway, responsible for the synthesis of cysteinyl leukotrienes, which are potent mediators of asthma and other inflammatory diseases. The presence of the cyclopropyl group in our compound of interest makes this a primary hypothetical mechanism.

-

Inhibition of Neutrophil Chemotaxis: Certain 1H-pyrazole-4-carboxylic acid ethyl esters have been identified as potent inhibitors of neutrophil chemotaxis induced by interleukin-8 (IL-8) and fMLP-OMe.[7] Neutrophil infiltration is a hallmark of acute inflammation, and its inhibition represents a viable anti-inflammatory strategy.

-

IRAK4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in the Toll-like receptor (TLR) and IL-1 receptor pathways, which are central to innate immunity and inflammation. N-(1H-pyrazol-4-yl)carboxamides have been developed as IRAK4 inhibitors.[8]

Proposed Signaling Pathway: Inhibition of the Leukotriene Pathway

Caption: Proposed inhibition of Leukotriene C4 Synthase by 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Modulation of Cannabinoid Receptors

The pyrazole scaffold is a well-established pharmacophore for cannabinoid receptor ligands. Specifically, derivatives of pyrazole have been developed as potent and selective antagonists of the brain cannabinoid CB1 receptor.[9] The structural requirements for this activity often include a substituted phenyl ring at the 5-position and a carboxamido group at the 3-position.[9] While our molecule of interest has a cyclopropyl group at C5 and a carboxylic acid at C4, the potential for interaction with cannabinoid receptors should not be dismissed and warrants investigation.

Anticancer Activity via Kinase Inhibition

Several pyrazole derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activity against multiple FGFR isoforms and suppressing the proliferation of cancer cell lines.[10]

Antimicrobial and Antifungal Activity

The pyrazole nucleus is present in various antimicrobial and antifungal agents.[2][11] The proposed mechanism for some antifungal pyrazole derivatives is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, through targeting the CYP51 enzyme.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-4-carboxylic acid derivatives is highly dependent on the nature and position of their substituents.

| Position | Substituent in 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | Potential Influence on Activity |

| N1 | Ethyl | Modulates lipophilicity and steric interactions, potentially influencing binding affinity and selectivity. |

| C3 | Hydrogen | The absence of a bulky substituent may be favorable for certain targets. |

| C4 | Carboxylic Acid | A key functional group for forming hydrogen bonds and salt bridges with target proteins. Its position is crucial for activity, as moving it to the C3 position in a related series led to a significant decrease in potency.[13] |

| C5 | Cyclopropyl | This rigid, lipophilic group can enhance binding to hydrophobic pockets, improve metabolic stability, and influence the overall conformation of the molecule. |

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are recommended.

Protocol 1: In Vitro Enzyme Inhibition Assays

Objective: To determine if 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid directly inhibits the activity of target enzymes.

Methodology:

-

Enzyme Source: Obtain recombinant human enzymes (e.g., Leukotriene C4 synthase, IRAK4, FGFR1-4) from commercial vendors.

-

Assay Principle: Utilize a suitable assay format for each enzyme. For example, a fluorescence-based assay for LTC4 synthase that measures the formation of the glutathione conjugate. For kinases like IRAK4 and FGFR, use a radiometric assay (e.g., ³²P-ATP) or a luminescence-based assay (e.g., ADP-Glo™).

-

Procedure: a. Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO). b. In a microplate, add the enzyme, substrate, and any necessary co-factors. c. Add the test compound at various concentrations. d. Initiate the reaction and incubate for a defined period at the optimal temperature. e. Stop the reaction and measure the signal (fluorescence, luminescence, or radioactivity). f. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: A generalized workflow for determining in vitro enzyme inhibition.

Protocol 2: Cell-Based Assays for Functional Activity

Objective: To assess the effect of the compound on cellular pathways in a more physiologically relevant context.

Methodology:

-

Cell Lines: Use appropriate cell lines for each pathway. For inflammation, human neutrophils or a monocytic cell line like THP-1 can be used. For cancer, select cell lines with known FGFR aberrations.

-

Neutrophil Chemotaxis Assay: a. Isolate human neutrophils from healthy donor blood. b. Pre-incubate neutrophils with the test compound. c. Use a Boyden chamber or a similar migration assay system with a chemoattractant (e.g., IL-8) in the lower chamber. d. Quantify the number of migrated cells after a specific time.

-

Cell Proliferation Assay (for anticancer activity): a. Seed cancer cells in a 96-well plate. b. Treat the cells with a dilution series of the test compound. c. After a 72-hour incubation, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®). d. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a promising molecule that warrants further investigation. Based on the extensive literature on related pyrazole derivatives, its mechanism of action likely involves the modulation of inflammatory pathways, potentially through the inhibition of leukotriene C4 synthase or neutrophil chemotaxis. However, other activities, including cannabinoid receptor modulation and kinase inhibition, cannot be ruled out. The proposed experimental protocols provide a clear path forward for elucidating the precise molecular targets and therapeutic potential of this compound. A thorough understanding of its mechanism of action will be crucial for its future development as a novel therapeutic agent.

References

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL - EMBL-EBI. (URL: [Link])

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P

-

1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors - PubMed. (URL: [Link])

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (URL: [Link])

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. (URL: [Link])

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

-

Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed. (URL: [Link])

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

-

Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same - Googleapis.com. (URL: [Link])

-

1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC - NIH. (URL: [Link])

-

Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. (URL: [Link])

-

Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies - SciSpace. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 7. 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL [ebi.ac.uk]

- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Therapeutic Targets of Pyrazole Carboxylic Acids

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have established it as a "privileged scaffold."[2][3] This guide provides an in-depth technical analysis of the key therapeutic targets modulated by pyrazole carboxylic acid derivatives. We will explore the molecular mechanisms of action, present validated experimental protocols for target engagement and functional analysis, and summarize critical quantitative data for prominent target classes, including cyclooxygenases (COXs), cannabinoid receptors (CB1), and fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their therapeutic programs.

Introduction: The Pyrazole Carboxylic Acid Scaffold

The pyrazole nucleus is a remarkably versatile scaffold found in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from inflammation and cancer to cardiovascular and central nervous system disorders.[1] The incorporation of a carboxylic acid group, or a derivative thereof, often enhances interactions with target proteins, improves pharmacokinetic properties, and provides a handle for further chemical modification. This combination has led to the development of highly potent and selective therapeutic agents.[4] This guide will dissect the interaction of this scaffold with three major, clinically relevant protein targets.

Cyclooxygenase (COX) Isoforms: Precision Anti-Inflammatory Action

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced at sites of inflammation.[6][7] The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[8]

Mechanism of Selective Inhibition

Pyrazole-containing drugs, most notably Celecoxib, achieve their COX-2 selectivity through specific interactions within the enzyme's active site.[9] The larger, more flexible active site of COX-2, compared to COX-1, accommodates the bulky side groups characteristic of pyrazole-based inhibitors. This structural difference allows for a precise fit, leading to potent inhibition of COX-2 while sparing COX-1.[10]

Signaling Pathway

The inhibition of COX-2 blocks the synthesis of prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[11]

Caption: COX-2 pathway inhibition by pyrazole derivatives.

Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of pyrazole derivatives for COX-2 over COX-1 is a critical parameter. This is often expressed as a selectivity index (IC50 COX-1 / IC50 COX-2).

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Deracoxib | 3.9 | 0.2 | 19.5 |

| Phenylbutazone | 4.5 | 2.3 | ~2 |

| Data compiled from various sources for illustrative purposes. |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the IC50 values for COX-1 and COX-2.

Objective: To measure the potency and selectivity of a pyrazole carboxylic acid derivative as a COX inhibitor.

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This reaction is coupled to the oxidation of a chromogenic substrate (e.g., TMPD), which can be measured spectrophotometrically.

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor: Add to the enzyme solution as per manufacturer's instructions.

-

Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Substrate: Arachidonic Acid.

-

Test Compound: Serially dilute the pyrazole carboxylic acid derivative in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of assay buffer to each well.

-

Add 10 µL of enzyme (COX-1 or COX-2) with heme.

-

Add 10 µL of the serially diluted test compound. Pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Cannabinoid Receptor 1 (CB1): Modulating Metabolism and Neurological Pathways

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, but also found in peripheral tissues.[12] It is a key component of the endocannabinoid system, which regulates appetite, energy metabolism, and mood.[13]

Mechanism of Inverse Agonism

Unlike neutral antagonists which simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal (constitutive) activity.[14] The pyrazole derivative Rimonabant was the first selective CB1 inverse agonist to be marketed.[12][15] Its development was halted due to adverse psychiatric effects, highlighting the challenges of targeting centrally-expressed CB1 receptors.[12] Current research focuses on developing peripherally restricted CB1 antagonists to avoid these CNS side effects.[12]

Signaling Pathway

CB1 receptor activation typically inhibits adenylyl cyclase, reducing cAMP levels. Inverse agonists block this pathway and suppress any basal signaling.

Caption: CB1 receptor inverse agonism by pyrazole derivatives.

Quantitative Data: CB1 Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher affinity.

| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |

| Rimonabant | 7.49 | >1000 | >133 |

| Compound 8c (Peripheral) | 2.5 | 450 | 180 |

| Data adapted from Huffman et al. and Gant et al. for illustrative purposes.[12] |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor (e.g., HEK293 cells).

-

Reagent Preparation:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Radioligand: [³H]CP-55,940 (a potent CB1 agonist).

-

Test Compound: Serially dilute the pyrazole carboxylic acid derivative in DMSO.

-

Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

-

Assay Procedure:

-

In a 96-well plate, combine receptor membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the high-concentration control ligand.

-

Incubate at 30°C for 90 minutes. This allows the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail.

-

-

Data Analysis:

-

Measure radioactivity using a scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fatty Acid Amide Hydrolase (FAAH): Enhancing Endocannabinoid Signaling

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides.[16][17] Inhibiting FAAH increases the levels of these endogenous signaling molecules, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct CB1 agonists.[18]

Mechanism of Covalent Inhibition

Many pyrazole-based FAAH inhibitors act as mechanism-based inhibitors. They are recognized by the enzyme as a substrate, and upon catalytic action, form a stable, covalent adduct with the catalytic serine residue (Ser241) in the active site, thereby irreversibly inactivating the enzyme.[16]

Experimental Workflow: FAAH Inhibitor Screening

A typical workflow for identifying and characterizing pyrazole-based FAAH inhibitors involves a primary screen followed by secondary assays to confirm the mechanism.

Caption: Workflow for FAAH inhibitor discovery and validation.

Quantitative Data: Potency of Pyrazole FAAH Inhibitors

The potency of FAAH inhibitors is typically reported as IC50 values.

| Compound | Human FAAH IC50 (nM) |

| URB597 (Carbamate-based) | 4.6 |

| PF-04457845 (Piperidine/pyrazole-based) | 7.2 |

| Pyrazole Phenylcyclohexylcarbamate 22 | 11 |

| Data compiled from various sources for illustrative purposes.[19] |

Experimental Protocol: Fluorometric FAAH Activity Assay

Objective: To measure the inhibitory potency (IC50) of a pyrazole derivative against FAAH.

Principle: This assay uses a fluorogenic substrate that is non-fluorescent until it is hydrolyzed by FAAH, releasing a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Methodology:

-

Enzyme/Substrate Preparation:

-

Enzyme: Use human recombinant FAAH.

-

Substrate: Arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA) or similar.

-

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% Triton X-100, pH 9.0.

-

Test Compound: Serially dilute the pyrazole derivative in DMSO.

-

-

Assay Procedure (Black 96-well plate format):

-

Add 80 µL of assay buffer to each well.

-

Add 5 µL of the serially diluted test compound.

-

Add 10 µL of the FAAH enzyme solution.

-

Pre-incubate for 20 minutes at 37°C. This allows for temperature equilibration and inhibitor binding.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase).

-

Plot the percentage of inhibition versus the log of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Emerging Targets and Future Directions

The versatility of the pyrazole carboxylic acid scaffold extends beyond the targets discussed. Active research is ongoing to explore its potential in modulating other key proteins, including:

-

Protein Kinases: Numerous pyrazole derivatives have been developed as inhibitors of various kinases involved in cancer and inflammatory diseases.[20][21][22]

-

Carbonic Anhydrases: Specific pyrazole carboxylic acids have shown inhibitory activity against tumor-associated carbonic anhydrase isoforms like hCA XII.[23]

-

Viral Proteases: Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease.[24]

The continued exploration of structure-activity relationships (SAR) and the application of computational drug design will undoubtedly uncover new therapeutic applications for this remarkable chemical class.

Conclusion

Pyrazole carboxylic acids represent a privileged and highly adaptable scaffold in drug discovery. Their ability to be tailored for potent and selective interactions with a diverse range of therapeutic targets, including enzymes like COX-2 and FAAH, and receptors like CB1, underscores their enduring importance. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the full therapeutic potential of these compounds. As our understanding of disease biology deepens, the pyrazole core will continue to be a starting point for the development of next-generation precision medicines.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Vertex AI Search.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.

- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.

- Current status of pyrazole and its biological activities. PubMed Central.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. ResearchGate.

- Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

- Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications.

- Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

- 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. PubMed Central.

- Celecoxib. StatPearls - NCBI Bookshelf.

- Celebrex (Celecoxib) Pharmacology. News-Medical.

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

- Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters.

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.

- Biarylpyrazole Inverse Agonists at the Cannabinoid CB1 Receptor: Importance of the C-3 Carboxamide Oxygen/Lysine3.28(192) Interaction. Journal of Medicinal Chemistry.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Research Square.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.

- Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences.

- Celecoxib Pathway, Pharmacodynamics. ClinPGx.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics.

- Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. PubMed Central.

- Celecoxib. Wikipedia.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Chemical structure of rimonabant. ResearchGate.

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI.

- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. PubMed Central.

- A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies. ACS Pharmacology & Translational Science.

- A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed.

- What is the mechanism of Celecoxib? Patsnap Synapse.

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. PubMed.

- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Pyrazole Privilege: A Technical Guide to Discovery, Synthesis, and Pharmacology

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From its serendipitous discovery in the 19th century to its centrality in multi-billion-dollar therapeutics like Celecoxib and Ruxolitinib, the pyrazole moiety offers unique electronic properties, including tautomerism and hydrogen-bonding versatility, that make it indispensable in modern drug design. This guide analyzes the historical evolution, synthetic challenges (specifically regioselectivity), and structural-activity relationships (SAR) of pyrazole-based compounds.

Chapter 1: The Genesis and Chemical Nature

The Serendipitous Discovery (1883)

The history of pyrazoles begins with Ludwig Knorr in 1883. While attempting to synthesize quinoline derivatives for antipyretic applications, Knorr reacted phenylhydrazine with ethyl acetoacetate. He incorrectly hypothesized the structure was a quinoline derivative. It was only later determined to be a pyrazolone, which he named Antipyrine (phenazone).

-

Impact: Antipyrine became the first synthetic fever reducer, predating Aspirin and effectively launching the synthetic pharmaceutical industry.

-

Chemical Significance: Knorr’s work established the fundamental condensation reaction between hydrazines and

-dicarbonyls, now known as the Knorr Pyrazole Synthesis .

Electronic Properties and Tautomerism

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms. Its ubiquity in drug design stems from its amphoteric nature:

-

Pyrrole-like Nitrogen (N1): Contributes two electrons to the aromatic sextet; acts as a hydrogen bond donor (in unsubstituted pyrazoles).

-

Pyridine-like Nitrogen (N2): Has a lone pair in the plane of the ring; acts as a hydrogen bond acceptor.

The Tautomerism Challenge: Unsubstituted pyrazoles exist in rapid equilibrium between two identical tautomers (e.g., 3-methylpyrazole

Chapter 2: Synthetic Evolution and Protocols

The Classical Knorr Synthesis (and its Flaws)

The condensation of a hydrazine (

-

Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization.

-

The Flaw: When using unsymmetrical 1,3-diketones and substituted hydrazines, a mixture of two regioisomers (1,3- and 1,5-substituted pyrazoles) is formed. Separating these often requires tedious chromatography.

Modern Regioselective Protocol (SOP)

To address the regioselectivity issue, modern medicinal chemistry employs specific directing groups or catalysts. Below is a validated protocol for synthesizing 1,3,5-trisubstituted pyrazoles with high regiocontrol.

Protocol: Regioselective Synthesis via Enaminones

This method avoids the ambiguity of the diketone by using an enaminone intermediate, which directs the nucleophilic attack more predictably.

Reagents:

-

Methyl ketone substrate

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Substituted Hydrazine hydrochloride

-

Ethanol (solvent)

Step-by-Step Methodology:

-

Enaminone Formation:

-

Charge a round-bottom flask with the methyl ketone (1.0 eq) and DMF-DMA (1.2 eq).

-

Reflux for 4–6 hours. The formation of the

-dimethylaminovinyl ketone (enaminone) is usually quantitative and can be monitored by TLC (disappearance of ketone). -

Why: The dimethylamino group activates the

-carbon and acts as a specific leaving group, directing the subsequent hydrazine attack.

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol (0.5 M).

-

Add the substituted hydrazine (1.1 eq).

-

Reflux for 2–4 hours.[1]

-

Mechanism:[2][3][4][5] The terminal

of the hydrazine attacks the

-

-

Isolation:

-

Cool the mixture to room temperature. The pyrazole product often precipitates.

-

Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOAc/Hexane.

-

Validation Criteria:

-

NMR: Distinct singlet for the pyrazole C4-H proton typically appears between

6.0–7.0 ppm. -

Regiochemistry: NOE (Nuclear Overhauser Effect) experiments should confirm the proximity of the N-substituent to the C5-substituent.

Chapter 3: Pharmacological Case Studies

Celecoxib: The COX-2 Selectivity Architect

Target: Cyclooxygenase-2 (COX-2).[6] Therapeutic Use: Anti-inflammatory (NSAID) without the gastric side effects of COX-1 inhibition.

-

The Challenge: COX-1 and COX-2 active sites are nearly identical. However, COX-2 has a slightly larger "side pocket" due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

-

The Pyrazole Solution:

-

Celecoxib utilizes a 1,5-diarylpyrazole scaffold.

-

The rigid pyrazole ring orients the two phenyl rings at the precise angle to fit the active site.

-

Key SAR: The polar sulfonamide group (

) on the N1-phenyl ring inserts into the hydrophilic side pocket of COX-2. A bulky substituent (like the trifluoromethyl group at C3) prevents the molecule from fitting into the tighter COX-1 channel.

-

Sildenafil: Mimicking Nature

Target: Phosphodiesterase Type 5 (PDE5).[7] Therapeutic Use: Erectile Dysfunction, Pulmonary Hypertension.[8]

-

Mechanism: Sildenafil mimics the structure of cGMP (cyclic Guanosine Monophosphate).

-